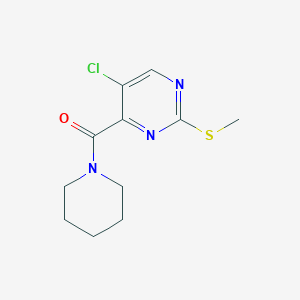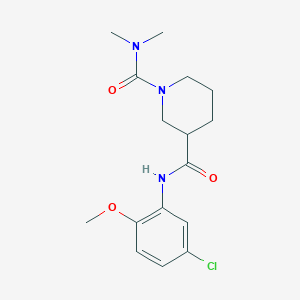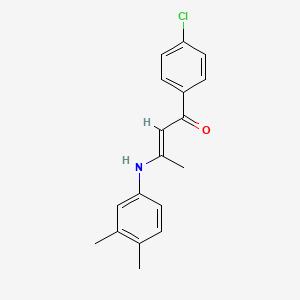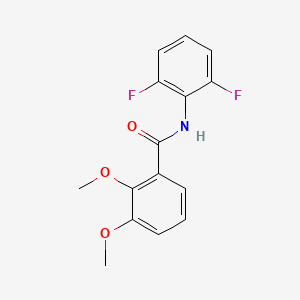![molecular formula C16H19BrClNO2 B5413568 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5413568.png)
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is a chemical compound that features a brominated methoxyphenyl group, a methylamino group, and a phenylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Protection and Substitution: The brominated product is then protected and substituted with a methylamino group.
Formation of Phenylethanol Moiety: The final step involves the formation of the phenylethanol moiety through a reaction with phenylacetaldehyde under acidic conditions to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially removing the bromine atom.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: De-brominated methoxyphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group may facilitate binding to hydrophobic pockets, while the methylamino group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol
- **2-[(5-Chloro-2-methoxyphenyl)methylamino]-1-phenylethanol
- **2-[(5-Fluoro-2-methoxyphenyl)methylamino]-1-phenylethanol
Uniqueness
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with specific targets compared to its chloro or fluoro analogs.
Propriétés
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2.ClH/c1-20-16-8-7-14(17)9-13(16)10-18-11-15(19)12-5-3-2-4-6-12;/h2-9,15,18-19H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPZTGNCNURFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5413504.png)
![[2-(ethylamino)pyrimidin-5-yl]-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5413511.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{5-[(methylthio)methyl]-2-furoyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5413518.png)
![3-bromo-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5413525.png)


![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413538.png)
![7-acetyl-6-(3-bromo-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5413539.png)
![2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5413545.png)
![5-(3-bromophenyl)-4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413547.png)
![3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B5413553.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5413569.png)


